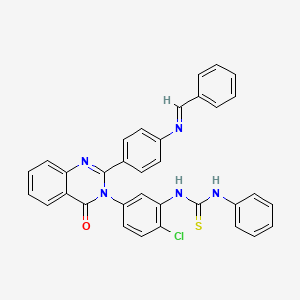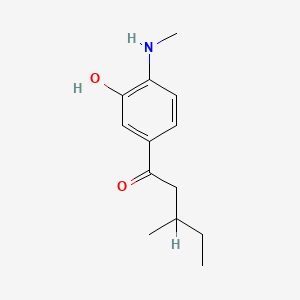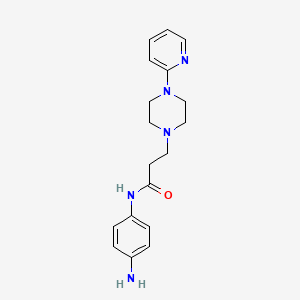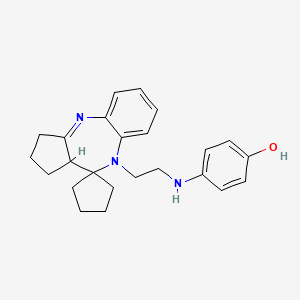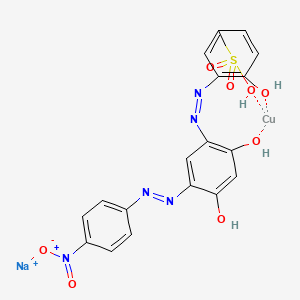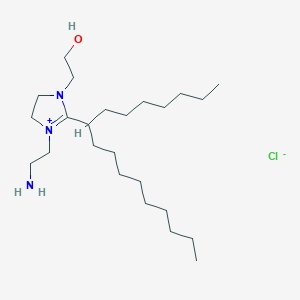
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with a unique structure that combines an imidazolium core with long alkyl chains and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the aminoethyl and hydroxyethyl groups. The heptadecyl chain is then attached through a series of reactions, and finally, the chloride ion is introduced to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminoethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological membranes makes it useful for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its amphiphilic nature allows it to interact with cell membranes, making it a candidate for drug delivery systems and antimicrobial agents.
Industry
In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic properties. It can also be incorporated into coatings and adhesives to enhance their performance.
Wirkmechanismus
The mechanism of action of (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The aminoethyl and hydroxyethyl groups can form hydrogen bonds with membrane proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Aminoethyl)-3-(2-hydroxyethyl)-1H-imidazolium chloride: Lacks the long heptadecyl chain, resulting in different membrane interactions.
1-(2-Aminoethyl)-2-(8-octyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride: Has a shorter alkyl chain, affecting its amphiphilic properties.
1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-methoxyethyl)-1H-imidazolium chloride: Contains a methoxyethyl group instead of a hydroxyethyl group, altering its hydrogen bonding capabilities.
Uniqueness
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its combination of a long alkyl chain, aminoethyl, and hydroxyethyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
93783-48-3 |
|---|---|
Molekularformel |
C24H50ClN3O |
Molekulargewicht |
432.1 g/mol |
IUPAC-Name |
2-[3-(2-aminoethyl)-2-heptadecan-8-yl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H50N3O.ClH/c1-3-5-7-9-10-12-14-16-23(15-13-11-8-6-4-2)24-26(18-17-25)19-20-27(24)21-22-28;/h23,28H,3-22,25H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KEXVSUVMXIASLA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CCO)CCN.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


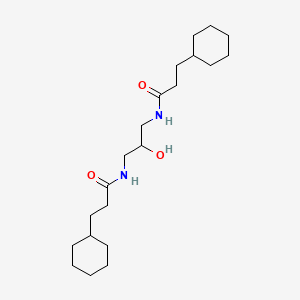

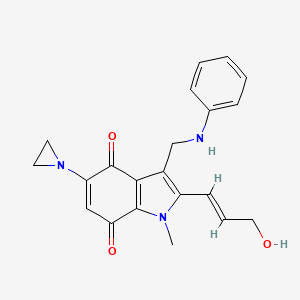
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
